molecular formula C13H21NO3 B152462 tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate CAS No. 138021-97-3

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

Cat. No.: B152462
CAS No.: 138021-97-3
M. Wt: 239.31 g/mol
InChI Key: WPLMPBMTAORSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as butyllithium (BuLi) and N,N’-dimethylpropylene urea. This reaction is carried out in anhydrous tetrahydrofuran at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLMPBMTAORSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.